3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one
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Overview
Description
3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-fluorophenyl group and the methoxy substituent on the benzo[c]chromen-6-one core structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one typically involves the condensation of 4-fluorobenzyl alcohol with 6-hydroxybenzo[c]chromen-6-one under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in key biological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A structurally related compound with similar biological activities but lacking the fluorophenyl and methoxy substituents.
Flavone: Another related compound with a similar core structure but different substituents, leading to distinct chemical and biological properties.
Uniqueness
3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one is unique due to the presence of the 4-fluorophenyl and methoxy groups, which enhance its chemical stability, biological activity, and potential therapeutic applications compared to other similar compounds .
Properties
Molecular Formula |
C20H13FO3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C20H13FO3/c21-14-7-5-13(6-8-14)12-23-15-9-10-17-16-3-1-2-4-18(16)20(22)24-19(17)11-15/h1-11H,12H2 |
InChI Key |
OACYMBSHIHXLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)OC2=O |
Origin of Product |
United States |
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